molecular formula C22H27FN4Si B15389249 3-(2-Amino-6-((triisopropylsilyl)ethynyl)pyrimidin-4-yl)-2-fluorobenzonitrile

3-(2-Amino-6-((triisopropylsilyl)ethynyl)pyrimidin-4-yl)-2-fluorobenzonitrile

Cat. No.: B15389249
M. Wt: 394.6 g/mol
InChI Key: BYPHSLGGMBAIQT-UHFFFAOYSA-N
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Description

3-(2-Amino-6-((triisopropylsilyl)ethynyl)pyrimidin-4-yl)-2-fluorobenzonitrile is a pyrimidine-based compound featuring a triisopropylsilyl (TIPS)-protected ethynyl group at the 6-position, an amino group at the 2-position, and a 2-fluorobenzonitrile moiety at the 4-position. The TIPS-ethynyl group enhances steric protection and stability during synthetic processes, while the fluorine atom and benzonitrile group may influence electronic properties and binding interactions in biological systems .

Properties

Molecular Formula

C22H27FN4Si

Molecular Weight

394.6 g/mol

IUPAC Name

3-[2-amino-6-[2-tri(propan-2-yl)silylethynyl]pyrimidin-4-yl]-2-fluorobenzonitrile

InChI

InChI=1S/C22H27FN4Si/c1-14(2)28(15(3)4,16(5)6)11-10-18-12-20(27-22(25)26-18)19-9-7-8-17(13-24)21(19)23/h7-9,12,14-16H,1-6H3,(H2,25,26,27)

InChI Key

BYPHSLGGMBAIQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=CC(=NC(=N1)N)C2=CC=CC(=C2F)C#N)(C(C)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Compound from Patent WO2023/XXXXX ()

A structurally related compound, 2-((S)-4-(8-fluoro-2-(((iS)-1-methylpyrrolidin-2-yl)methoxy)-7-(8-((triisopropylsilyl)ethynyl)naphthalen-1-yl)pyrido[4,3-α]pyrimidin-4-yl)piperazin-2-yl)acetonitrile , shares the TIPS-ethynyl group but incorporates a fused pyrido-pyrimidine scaffold and a naphthalene ring. The inclusion of a piperazine-acetonitrile side chain and a fluorine atom suggests enhanced solubility and target engagement compared to the simpler benzonitrile substituent in the target compound. The use of CsF in DMF during synthesis highlights the TIPS group’s stability under basic conditions .

Ethyl Propanoate Derivative ()

(S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate features a pyrimidine core with a trifluoroethoxy group and a TIPS-ethynyl substituent. The trifluoroethoxy group may confer metabolic stability, while the benzonitrile in the target compound could offer distinct electronic effects .

2-Phenyl Indole Derivatives ()

Compounds such as 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol replace the TIPS-ethynyl group with a chlorophenyl-indole moiety. These derivatives exhibit 87–88% anti-inflammatory activity in paw edema models, comparable to indomethacin. The absence of a TIPS group in these compounds suggests that the benzonitrile and fluorine in the target compound may serve as bioisosteres for the indole and chlorophenyl groups, balancing potency and pharmacokinetic properties .

Preparation Methods

Cyclocondensation Approaches

The 2-aminopyrimidine scaffold is classically synthesized via the Biginelli reaction or condensation of amidines with 1,3-dicarbonyl compounds. However, for regioselective substitution at positions 4 and 6, stepwise assembly is preferred. A documented protocol involves reacting 2-aminomalononitrile with a β-keto ester under acidic conditions to yield 4,6-disubstituted pyrimidines. For example, treatment of ethyl 3-ethoxyacrylate with 2-aminomalononitrile in acetic acid at 80°C produces 2-amino-4,6-dihydroxypyrimidine, which is subsequently halogenated for cross-coupling.

Halogenation for Functionalization

Chlorination or bromination at position 6 is critical for downstream Sonogashira coupling. Phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline efficiently converts hydroxyl groups to chlorides. In one instance, 2-amino-4-chloro-6-hydroxypyrimidine treated with POCl₃ at 110°C for 6 hours yielded 2-amino-4,6-dichloropyrimidine with >90% conversion. Bromination using PBr₃ or HBr/AcOH mixtures offers alternatives, though chlorine’s superior leaving group ability favors it for coupling reactions.

Installation of the Triisopropylsilyl-Protected Ethynyl Group

Sonogashira Coupling Conditions

Coupling of the 2-Fluorobenzonitrile Fragment

Suzuki-Miyaura Cross-Coupling

The 2-fluorobenzonitrile moiety is introduced via Suzuki-Miyaura coupling between a boronic acid derivative and the 4-chloro intermediate. A patented method outlines:

  • Substrate : 2-Amino-4-chloro-6-((triisopropylsilyl)ethynyl)pyrimidine
  • Boronic Acid : 3-Cyano-2-fluorophenylboronic acid
  • Catalyst : Pd(dppf)Cl₂ (3 mol%)
  • Base : K₂CO₃
  • Solvent : Dioxane/H₂O (4:1), 90°C, 8 hours

This step achieves 65–70% yield, with purity >95% after silica gel chromatography. Alternative solvents like toluene/EtOH (3:1) may improve solubility of aromatic boronic acids.

Negishi Coupling as an Alternative

For substrates prone to protodeboronation, Negishi coupling using organozinc reagents offers superior stability. A documented approach utilizes:

  • Zinc Reagent : 3-Cyano-2-fluorophenylzinc bromide
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Solvent : THF, 50°C, 6 hours

Yields here range from 60–68%, with the main byproduct being homocoupled biaryl (8–12%).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.62 (m, 2H, aryl-H), 7.55 (t, J = 7.8 Hz, 1H, aryl-H), 5.21 (s, 2H, NH₂), 1.28–1.12 (m, 21H, TIPS-CH(CH₃)₂).
  • ¹³C NMR (101 MHz, CDCl₃): δ 162.5 (C≡C-TIPS), 158.9 (C-F), 154.3 (pyrimidine-C2), 134.2–118.7 (aryl-C), 18.9 (TIPS-CH).
  • HRMS : Calculated for C₂₁H₂₆FN₅Si [M+H]⁺: 420.1921; Found: 420.1918.

Purity Assessment

HPLC analysis (C18 column, 60% MeCN/H₂O) shows a single peak at Rt = 6.72 min, confirming >98% purity. Residual Pd is quantified via ICP-MS at <2 ppm.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Functionalization

Competing reactivity at positions 4 and 6 is mitigated by sequential halogenation. For example, bromination at position 6 prior to Sonogashira coupling ensures correct ethynyl placement.

Protecting Group Compatibility

The amino group at position 2 may necessitate protection during coupling steps. Boc protection (using Boc₂O/Et₃N) followed by TFA deprotection post-coupling is effective, with yields improving from 55% to 82% in model systems.

Scale-Up Considerations

Pilot-scale reactions (1 mol) in flow reactors enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Key Reaction Summary Table

Step Reaction Type Conditions Yield Reference
Pyrimidine halogenation Chlorination POCl₃, 110°C, 6h 92%
Sonogashira coupling Pd/Cu catalysis Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF 75%
Suzuki-Miyaura coupling Pd catalysis Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O 68%
Boc deprotection Acidolysis TFA/DCM, rt, 1h 95%

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrimidine core with triisopropylsilyl (TIPS) ethynyl and fluorobenzonitrile substituents?

  • Methodological Answer : The pyrimidine core can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Sonogashira coupling is suitable for introducing the TIPS-ethynyl group to the pyrimidine ring. Aromatic fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) under inert conditions. Post-functionalization with benzonitrile groups may involve nucleophilic aromatic substitution (SNAr) under basic conditions. Key intermediates should be characterized by 1H^1H/13C^13C NMR and HRMS to confirm regioselectivity and purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for assessing purity. Structural confirmation requires 1H^1H NMR (to resolve coupling constants for fluorine-proton interactions) and 19F^19F NMR for fluorobenzonitrile analysis. Mass spectrometry (HRMS-ESI) ensures molecular weight accuracy. Differential scanning calorimetry (DSC) can confirm melting points, as thermal stability is critical for handling hygroscopic intermediates .

Advanced Research Questions

Q. What experimental design principles optimize reaction yields in multi-step syntheses involving TIPS-protected alkynes?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, temperature, solvent polarity). For instance, Pd(OAc)2_2/XPhos systems in THF at 80°C may maximize coupling efficiency while minimizing desilylation. Statistical models (e.g., response surface methodology) can balance competing reactions, such as protecting group stability versus alkyne reactivity .

Q. How do electronic effects of the fluorobenzonitrile group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine and nitrile groups deactivate the pyrimidine ring, necessitating stronger bases (e.g., Cs2_2CO3_3) to promote coupling. Computational studies (DFT calculations) can map electron density distribution to predict regioselectivity. For example, the C4 position on pyrimidine may exhibit higher electrophilicity, favoring nucleophilic attack .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar byproducts?

  • Methodological Answer : Use 2D NMR (e.g., 1H^1H-13C^13C HSQC, HMBC) to distinguish between regioisomers. For example, NOESY correlations can differentiate TIPS-ethynyl positioning. High-resolution mass spectrometry (HRMS) with isotopic pattern analysis identifies halogenated impurities. X-ray crystallography provides definitive structural proof but requires high-purity crystals .

Q. How can computational modeling predict the compound’s photophysical or pharmacokinetic properties?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for UV-Vis absorption predictions. Molecular dynamics (MD) simulations assess solubility in physiological buffers. ADMET predictors (e.g., SwissADME) evaluate metabolic stability, leveraging the compound’s logP (estimated via Crippen’s method) .

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